2-(2,4-Bis(benzyloxy)pyrimidin-5-yl)propan-2-ol
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Overview
Description
2-(2,4-Bis(benzyloxy)pyrimidin-5-yl)propan-2-ol is a synthetic organic compound characterized by its pyrimidine core substituted with benzyloxy groups at the 2 and 4 positions and a propan-2-ol moiety at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Bis(benzyloxy)pyrimidin-5-yl)propan-2-ol typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and guanidine under acidic or basic conditions.
Introduction of Benzyloxy Groups: The benzyloxy groups are introduced via nucleophilic substitution reactions. Benzyl alcohols react with the pyrimidine core in the presence of a strong base such as sodium hydride or potassium carbonate.
Attachment of the Propan-2-ol Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Bis(benzyloxy)pyrimidin-5-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propan-2-ol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the benzyloxy groups or to convert the pyrimidine ring into a more saturated structure.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Conditions for substitution reactions often involve strong bases (e.g., sodium hydride) or acids (e.g., hydrochloric acid) to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
2-(2,4-Bis(benzyloxy)pyrimidin-5-yl)propan-2-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 2-(2,4-Bis(benzyloxy)pyrimidin-5-yl)propan-2-ol exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The benzyloxy groups and the pyrimidine core may play crucial roles in binding to molecular targets, while the propan-2-ol moiety could influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dimethoxy)pyrimidin-5-yl)propan-2-ol: Similar structure but with methoxy groups instead of benzyloxy groups.
2-(2,4-Dibenzyloxy)pyrimidin-5-yl)ethanol: Similar structure but with an ethanol moiety instead of propan-2-ol.
2-(2,4-Bis(benzyloxy)pyrimidin-5-yl)methanol: Similar structure but with a methanol moiety instead of propan-2-ol.
Uniqueness
2-(2,4-Bis(benzyloxy)pyrimidin-5-yl)propan-2-ol is unique due to the specific combination of benzyloxy groups and the propan-2-ol moiety, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, from synthetic chemistry to potential therapeutic uses.
Properties
CAS No. |
41244-54-6 |
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Molecular Formula |
C21H22N2O3 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-[2,4-bis(phenylmethoxy)pyrimidin-5-yl]propan-2-ol |
InChI |
InChI=1S/C21H22N2O3/c1-21(2,24)18-13-22-20(26-15-17-11-7-4-8-12-17)23-19(18)25-14-16-9-5-3-6-10-16/h3-13,24H,14-15H2,1-2H3 |
InChI Key |
OEFDZCNFIGZSRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN=C(N=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
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